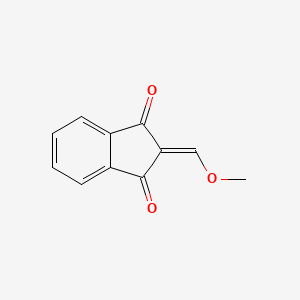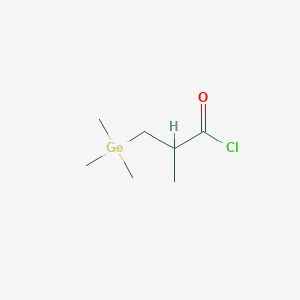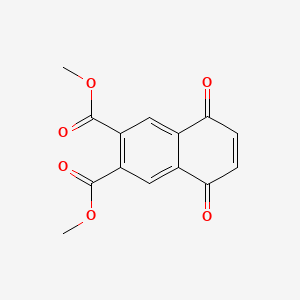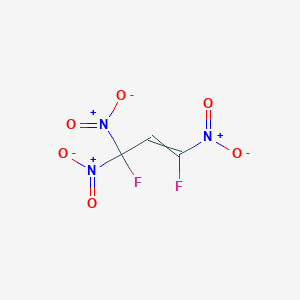
1,3-Difluoro-1,3,3-trinitroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-1,3,3-trinitroprop-1-ene is an organic compound with the molecular formula C₃HF₂N₃O₆ It is characterized by the presence of two fluorine atoms and three nitro groups attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-1,3,3-trinitroprop-1-ene typically involves the nitration of fluorinated precursors. One common method is the reaction of 1,3-difluoropropene with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-1,3,3-trinitroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted propene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Difluoro-1,3,3-trinitroprop-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-1,3,3-trinitroprop-1-ene involves its interaction with molecular targets through its nitro and fluorine groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trichloro-1-nitroprop-1-ene: Similar structure but with chlorine atoms instead of fluorine.
2,3,3,3-Tetrafluoroprop-1-ene: Contains additional fluorine atoms.
1,1,2,3,3,3-Hexafluoroprop-1-ene: Highly fluorinated analog.
Uniqueness
1,3-Difluoro-1,3,3-trinitroprop-1-ene is unique due to the combination of fluorine and nitro groups, which imparts distinct chemical reactivity and potential applications. Its specific arrangement of functional groups allows for unique interactions and reactions not observed in its analogs.
Propiedades
Número CAS |
113689-60-4 |
|---|---|
Fórmula molecular |
C3HF2N3O6 |
Peso molecular |
213.05 g/mol |
Nombre IUPAC |
1,3-difluoro-1,3,3-trinitroprop-1-ene |
InChI |
InChI=1S/C3HF2N3O6/c4-2(6(9)10)1-3(5,7(11)12)8(13)14/h1H |
Clave InChI |
WPVKZEREDNAUNX-UHFFFAOYSA-N |
SMILES canónico |
C(=C([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

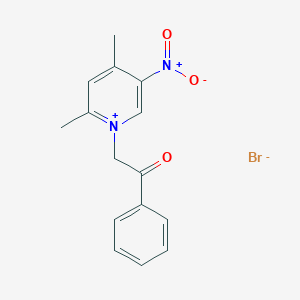

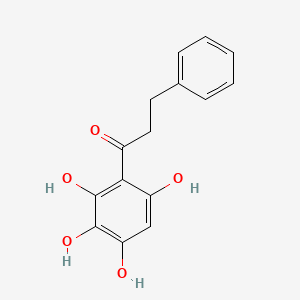
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

